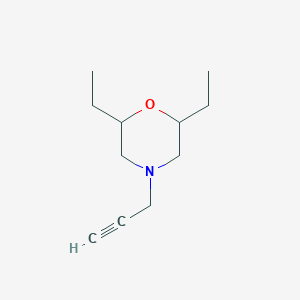

2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

2,6-diethyl-4-prop-2-ynylmorpholine |

InChI |

InChI=1S/C11H19NO/c1-4-7-12-8-10(5-2)13-11(6-3)9-12/h1,10-11H,5-9H2,2-3H3 |

InChI Key |

OTHONIPJVYWKLX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CN(CC(O1)CC)CC#C |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 2,6 Diethyl 4 Prop 2 Yn 1 Yl Morpholine

Alkyne Functionalization Reactions

The propargyl group in 2,6-diethyl-4-(prop-2-yn-1-yl)morpholine is a key site for a variety of chemical modifications, enabling the construction of more complex molecular architectures through cycloaddition and addition reactions.

Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. prepchem.comresearchgate.net The terminal alkyne in this compound can readily participate in CuAAC reactions.

The general mechanism of the CuAAC involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097) in a stepwise manner to form the triazole ring. prepchem.com This reaction is highly regioselective, exclusively yielding the 1,4-isomer. prepchem.com A variety of copper(I) sources can be used as catalysts, including Cu(I) salts like CuI or CuBr, or by in situ reduction of Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

While specific studies on this compound are not extensively documented, the reactivity of N-propargyl amines in CuAAC is well-established. For instance, N-propargyl derivatives of various heterocyclic amines readily undergo cycloaddition with a wide array of organic azides to produce the corresponding triazole-functionalized products in high yields.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

| Alkyne | Azide | Catalyst System | Product | Yield |

| This compound | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-(Phenylmethyl)-4-((2,6-diethylmorpholino)methyl)-1H-1,2,3-triazole | High (expected) |

| N-Propargylpiperidine | Phenyl Azide | CuI | 1-Phenyl-4-(piperidin-1-ylmethyl)-1H-1,2,3-triazole | >95% |

| N-Propargylmorpholine | Ethyl 2-azidoacetate | CuI, DIPEA | Ethyl 2-(4-((morpholino)methyl)-1H-1,2,3-triazol-1-yl)acetate | High |

Note: Data for N-propargylpiperidine and N-propargylmorpholine are representative of the expected reactivity.

Hydrometallation and Carbozincation Pathways Involving Alkynes

The terminal alkyne of this compound can undergo hydrometallation and carbometalation reactions, which involve the addition of a metal-hydride or an organometallic species across the carbon-carbon triple bond. These reactions are powerful tools for the synthesis of functionalized alkenes.

Hydrometallation: Hydroboration is a common hydrometallation reaction where a boron-hydride bond adds across the alkyne. The regioselectivity of this reaction is influenced by both steric and electronic factors. rsc.org With terminal alkynes, the boron atom typically adds to the terminal carbon (anti-Markovnikov addition). chemrxiv.org Subsequent oxidation of the resulting vinylborane (B8500763) can yield aldehydes or ketones, while protonolysis provides the corresponding alkene. The use of bulky boranes can enhance the regioselectivity of the hydroboration of terminal alkynes. periodicchemistry.com

Carbozincation: Carbozincation involves the addition of an organozinc reagent across the alkyne. The reaction of organozinc reagents with alkynes can be catalyzed by various transition metals. In the context of propargylamines, the addition of diorganozinc reagents to imines, which can be formed in situ, is a known method for synthesizing chiral amines. organic-chemistry.org The addition of organozinc reagents to α,β-unsaturated systems is also a well-established transformation. uctm.edu While direct carbozincation of N-propargyl morpholines is not extensively reported, related additions to activated alkynes suggest the feasibility of such transformations.

Diverse Cycloaddition Reactions Beyond Azides

The alkyne functionality of this compound can also participate in cycloaddition reactions with dipoles other than azides, providing access to a variety of five-membered heterocycles.

Nitrone Cycloaddition: The [3+2] cycloaddition between a nitrone and an alkyne is a powerful method for the synthesis of isoxazolines. organicreactions.orgwikipedia.org This 1,3-dipolar cycloaddition is a concerted pericyclic process. wikipedia.org The reaction of this compound with a nitrone, such as C-phenyl-N-methylnitrone, would be expected to yield a highly substituted isoxazoline. The regioselectivity is governed by frontier molecular orbital interactions. wikipedia.org

Nitrile Oxide Cycloaddition: Nitrile oxides are another class of 1,3-dipoles that readily react with alkynes to form isoxazoles. youtube.com This reaction is often carried out by in situ generation of the nitrile oxide from an aldoxime or a hydroximoyl chloride. maynoothuniversity.ie The cycloaddition is typically highly regioselective and proceeds under mild conditions. maynoothuniversity.ienih.gov

Table 2: Potential [3+2] Cycloaddition Reactions of this compound

| Dipole | Dipolarophile | Product Type |

| C-Phenyl-N-methylnitrone | This compound | Isoxazoline |

| Benzonitrile Oxide | This compound | Isoxazole |

Nitrogen-Centered Reactivity

The tertiary amine functionality of the morpholine (B109124) ring provides a second site for chemical modification, primarily through reactions at the nitrogen atom.

Amination and Alkylation Reactions at the Morpholine Nitrogen

The lone pair of electrons on the morpholine nitrogen of this compound makes it nucleophilic and basic. While direct amination at this tertiary nitrogen is not a typical reaction, it can undergo alkylation with suitable electrophiles. N-alkylation of morpholines is a common method to introduce various substituents. researchgate.netresearchgate.net For instance, reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts, as discussed in the next section. Catalytic N-alkylation of morpholine with alcohols has also been reported. researchgate.net

Quaternization Strategies for Amine Functionality

The reaction of the tertiary amine in this compound with an alkylating agent, such as an alkyl halide, results in the formation of a quaternary ammonium salt. This classic transformation is known as the Menshutkin reaction. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, and its rate is influenced by the nature of the alkylating agent, the solvent, and steric hindrance around the nitrogen atom. wikipedia.org

Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org The formation of these quaternary ammonium salts introduces a permanent positive charge on the nitrogen atom, significantly altering the physical and chemical properties of the molecule. mdpi.com

Table 3: Expected Products from Quaternization of this compound

| Alkylating Agent | Product Name |

| Methyl Iodide | 2,6-Diethyl-4-methyl-4-(prop-2-yn-1-yl)morpholin-4-ium iodide |

| Ethyl Bromide | 2,6-Diethyl-4-ethyl-4-(prop-2-yn-1-yl)morpholin-4-ium bromide |

| Benzyl Chloride | 4-Benzyl-2,6-diethyl-4-(prop-2-yn-1-yl)morpholin-4-ium chloride |

Intramolecular Cyclization and Heterocycle Annulation Based on Morpholine-Alkyne Scaffolds

The unique structural arrangement of this compound, featuring a nucleophilic nitrogen atom and a reactive alkyne unit in proximity, makes it a prime candidate for intramolecular cyclization and heterocycle annulation reactions. These transformations are powerful tools in synthetic organic chemistry for the construction of complex polycyclic frameworks. Propargylamines, in general, are versatile building blocks for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netresearchgate.net The reactivity of the propargyl group can be modulated to achieve diverse molecular architectures through various cyclization strategies. researchgate.net

In the context of morpholine-alkyne scaffolds, intramolecular cyclization can be triggered by promoting the nucleophilic attack of a heteroatom onto the activated alkyne. This can lead to the formation of new heterocyclic rings fused to the morpholine core. The reaction pathways are often influenced by the nature of the substituents on the alkyne and the reaction conditions employed. For instance, base-mediated isomerization of the alkyne to an allene (B1206475) can be a key step, followed by an intramolecular nucleophilic attack. rsc.org

Furthermore, annulation reactions involving the propargyl moiety can be employed to construct more elaborate heterocyclic systems. These reactions often involve a cascade of bond-forming events, leading to a significant increase in molecular complexity in a single synthetic operation. The strategic placement of the morpholine ring and the alkyne functionality allows for the regioselective and stereoselective formation of new carbo- and heterocyclic rings.

Metal-Catalyzed Transformations Involving the Propargyl Morpholine Moiety

The presence of the propargyl group in this compound opens up a vast landscape of metal-catalyzed transformations. The carbon-carbon triple bond can be activated by various transition metals, leading to a plethora of cyclization, rearrangement, and addition reactions.

Gold-Catalyzed Cyclizations and Rearrangements

Gold catalysts, particularly cationic gold(I) complexes, are renowned for their exceptional ability to activate alkynes towards nucleophilic attack. beilstein-journals.org In the case of N-propargylamines, gold catalysis can facilitate intramolecular cyclization to generate a variety of heterocyclic structures. nih.govresearchgate.net While specific studies on this compound are not extensively documented, the reactivity of analogous N-propargylamides and other propargyl derivatives provides significant insights. For instance, gold-catalyzed intramolecular cyclization of internal N-propargylamides has been shown to produce 5-oxazole ketones through a process involving the formation of a vinyl-gold intermediate. organic-chemistry.org

The mode of cyclization, whether it proceeds via an exo-dig or endo-dig pathway, is often dependent on the substitution pattern of the alkyne. nih.govresearchgate.net For terminal alkynes, 6-exo-dig cyclization is commonly observed, whereas internal alkynes can favor 7-endo-dig cyclization. nih.govresearchgate.net These reactions may proceed through allenic intermediates, which are also susceptible to gold-catalyzed transformations. nih.govresearchgate.net The versatility of gold catalysis allows for the construction of diverse heterocyclic scaffolds, including pyrazolodiazepinoindoles and pyrazolopyrazinoindoles from appropriately substituted N-propargyl indole (B1671886) derivatives. nih.govresearchgate.net

Copper-Catalyzed Processes

Copper catalysis offers a cost-effective and efficient alternative for transformations involving propargylamines. Copper catalysts have been successfully employed in a variety of reactions, including the synthesis of propargylamines themselves via A³ coupling (aldehyde, alkyne, amine). nih.gov For a pre-formed molecule like this compound, copper catalysis can be utilized for subsequent functionalization.

A notable application is the copper-catalyzed intramolecular cyclization of N-propargyl-adenine, which leads to the formation of fluorescent purine-fused tricyclic products. nih.gov This reaction, catalyzed by CuBr, demonstrates the potential for constructing complex, fused heterocyclic systems from N-propargyl precursors. nih.gov The regioselectivity of the cyclization can be influenced by the substituents on the alkyne, with terminal alkynes and those bearing electron-donating groups favoring the formation of endocyclic double bond products. nih.gov Furthermore, copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines, showcasing the utility of copper in manipulating morpholine-containing structures. nih.gov

Mercury(II)-Salt-Mediated Cyclization Reactions

Mercury(II) salts are effective electrophilic activators of alkynes, promoting cyclization reactions with intramolecular nucleophiles. beilstein-journals.org The general mechanism involves the initial reaction of the alkyne with the Hg(II) salt to form a mercurial carbonium ion, which is then trapped by an internal nucleophile to yield a cyclized organomercury intermediate. beilstein-journals.org Subsequent demercuration furnishes the final heterocyclic product.

While the toxicity of mercury salts has led to a decline in their use, they have historically been employed for the synthesis of a variety of heterocyclic and carbocyclic structures. beilstein-journals.org For instance, the Hg(II)-salt-mediated cyclization of alkynyl carboxylic acids and alcohols can lead to the formation of furans, pyrans, and spirocyclic derivatives. beilstein-journals.org In the context of nitrogen nucleophiles, this methodology has been applied to the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives. beilstein-journals.org Given the presence of the nucleophilic nitrogen and the alkyne in this compound, a mercury(II)-salt-mediated cyclization would be a plausible transformation to form a fused-ring system.

Niobium- and Zirconium-Catalyzed Reactions

Niobium and zirconium catalysts have emerged as valuable tools for the transformation of 2-alkynylamines. The reaction of N,N-disubstituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn) in the presence of catalytic amounts of NbCl₅ and EtMgBr leads to the selective reduction of the alkyne to a (2Z)-alkenylamine in high yields. nih.gov In contrast, a catalyst system composed of Cp₂ZrCl₂ and EtMgBr promotes a 2-zincoethylzincation reaction, resulting in the formation of dideuterated or diiodinated 2-alkenylamine derivatives after quenching with D₂O or iodine, respectively. nih.gov

A study investigating the reaction of various N,N-disubstituted 2-alkynylamines provides specific data for a morpholine derivative. While not the diethyl-substituted target compound, the results for 4-(hept-2-yn-1-yl)morpholine are highly indicative of the expected reactivity.

| Catalyst System | Reagent | Product | Yield (%) |

|---|---|---|---|

| NbCl₅/EtMgBr | Et₂Zn, then H₂O | (Z)-4-(Hept-2-en-1-yl)morpholine | 75 |

This data demonstrates the high efficiency and stereoselectivity of the niobium-catalyzed reduction. nih.gov

Carbon Dioxide (CO₂) Fixation via Carboxylation/Cyclization

The chemical fixation of carbon dioxide is a field of growing importance for sustainable chemistry. Propargylamines have been shown to react with CO₂ to form valuable heterocyclic compounds, such as 5-alkylidene-1,3-oxazolidin-2-ones. rsc.org This transformation represents a carboxylative cyclization, where the nitrogen of the amine and the alkyne both participate in the reaction with CO₂.

Remarkably, this reaction can proceed under supercritical CO₂ conditions even in the absence of a metal or base catalyst. rsc.org The process involves the nucleophilic attack of the amine onto CO₂, followed by an intramolecular cyclization involving the alkyne. This methodology provides a green and atom-economical route to oxazolidinones. The reaction can also be catalyzed by various systems, including zinc-based catalysts, to proceed under milder conditions. researchgate.net The application of this chemistry to this compound would be expected to yield a morpholine-fused oxazolidinone derivative.

Spectroscopic Characterization and Structural Elucidation of 2,6 Diethyl 4 Prop 2 Yn 1 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine molecule can be achieved.

Key expected signals include triplets and quartets for the ethyl groups, complex multiplets for the morpholine (B109124) ring protons, a doublet for the methylene (B1212753) protons of the propargyl group, and a triplet for the acetylenic proton. The integration of these signals would correspond to the number of protons in each unique environment.

Table 1: Hypothetical ¹H NMR Data for this compound Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 3.70 - 3.60 | m | - | 2H | H-3a, H-5a (axial) |

| 3.30 | d | 2.4 | 2H | N-CH₂ (propargyl) |

| 2.85 - 2.75 | m | - | 2H | H-2, H-6 (methine) |

| 2.65 - 2.55 | m | - | 2H | H-3e, H-5e (equatorial) |

| 2.20 | t | 2.4 | 1H | Acetylenic C-H |

| 1.65 - 1.50 | m | - | 4H | CH₂ (ethyl) |

| 0.90 | t | 7.5 | 6H | CH₃ (ethyl) |

Note: This is a hypothetical data table based on established principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is anticipated to display signals for the methyl and methylene carbons of the ethyl groups, the methine and methylene carbons of the morpholine ring, the methylene carbon of the propargyl group, and the two distinct carbons of the alkyne functionality.

Table 2: Hypothetical ¹³C NMR Data for this compound Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 79.5 | Quaternary Alkyne (C≡C) |

| 72.0 | Acetylenic C-H |

| 68.0 | C-2, C-6 (Morpholine Ring) |

| 60.5 | C-3, C-5 (Morpholine Ring) |

| 45.0 | N-CH₂ (propargyl) |

| 25.0 | CH₂ (ethyl) |

| 11.5 | CH₃ (ethyl) |

Note: This is a hypothetical data table based on established principles of NMR spectroscopy.

To confirm the assignments from 1D NMR and establish the complete molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methyl and methylene protons of the ethyl groups, and between the methine protons (H-2, H-6) and adjacent methylene protons (H-3, H-5) on the morpholine ring. A crucial correlation would also be seen between the propargyl methylene protons and the terminal acetylenic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the ethyl group's CH₂ and CH₃ signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for establishing the connectivity of different fragments. For example, correlations would be expected from the propargyl methylene protons to the C-2 and C-6 carbons of the morpholine ring, confirming the attachment of the propargyl group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps to determine the stereochemistry and conformation of the molecule. For instance, NOESY could reveal through-space interactions between the protons of the propargyl group and the protons at the 2 and 6 positions of the morpholine ring, providing insight into the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, the exact mass of the protonated molecule ([M+H]⁺) would be measured and compared to the calculated value.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Exact Mass | Molecular Formula |

| [M+H]⁺ | 196.1701 | 196.1703 | C₁₁H₂₂NO⁺ |

Note: This is a hypothetical data table. The observed mass is a realistic, slightly deviated value from the calculated mass.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of the compound and confirming its identity. The sample is vaporized and passed through a GC column, which separates it from any impurities. The separated components then enter the mass spectrometer.

The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. Additionally, a characteristic fragmentation pattern would be observed, resulting from the cleavage of the molecule. Expected fragments for this compound would include the loss of an ethyl group, the propargyl group, or cleavage of the morpholine ring, providing further structural confirmation. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. For this compound, with a chemical formula of C11H19NO, the expected monoisotopic mass would be approximately 181.1467 g/mol . In positive ion mode, the analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 182.1545. Other adducts, such as with sodium [M+Na]+ or potassium [M+K]+, might also be observed at higher m/z values. High-resolution mass spectrometry would be crucial to confirm the elemental composition by providing a highly accurate mass measurement.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

| [M+H]+ | ~182.1545 |

| [M+Na]+ | ~204.1364 |

| [M+K]+ | ~220.1104 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands. A sharp, weak peak around 3300 cm⁻¹ would be indicative of the C≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would likely appear as a weak absorption in the 2100-2260 cm⁻¹ region. The presence of the morpholine ring would be confirmed by C-N stretching vibrations, typically found in the 1000-1250 cm⁻¹ range, and C-O-C stretching vibrations, which would produce a strong band between 1070 and 1150 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and propyl groups would be observed in the 2850-3000 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 |

| Alkyne | C≡C Stretch | 2100-2260 |

| Alkane | C-H Stretch | 2850-3000 |

| Amine | C-N Stretch | 1000-1250 |

| Ether | C-O-C Stretch | 1070-1150 |

X-ray Crystallography for Solid-State Structural Conformation and Stereochemistry

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal structure. |

| Unit Cell Dimensions | a, b, c (lengths of the unit cell axes) and α, β, γ (angles between the axes). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O, C≡C). |

| Bond Angles | Angles formed by three connected atoms (e.g., C-N-C, C-O-C). |

| Torsion Angles | Dihedral angles defining the conformation of the molecule. |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of a pure organic compound. For this compound (C11H19NO), the theoretical elemental composition can be calculated from its atomic weights. The experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the purity and empirical formula of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 72.87 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 10.57 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.73 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.83 |

| Total | 181.279 | 100.00 |

Computational Chemistry and Theoretical Studies on 2,6 Diethyl 4 Prop 2 Yn 1 Yl Morpholine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine, DFT could be employed to determine its optimized geometry, electronic charge distribution, and orbital energies. These calculations would reveal key information about the molecule's stability, reactivity, and spectroscopic properties.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| Ground State Energy | [Value in Hartrees] | Indicates the molecule's thermodynamic stability. |

| Dipole Moment | [Value in Debye] | Provides insight into the molecule's polarity and intermolecular interactions. |

| HOMO Energy | [Value in eV] | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons. |

| LUMO Energy | [Value in eV] | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | [Value in eV] | A key indicator of chemical reactivity and electronic excitation energy. |

| Mulliken Atomic Charges | [Charge values for N, O, etc.] | Describes the partial charges on each atom, highlighting potential sites for electrostatic interactions. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide a detailed understanding of its conformational landscape and flexibility. By simulating the molecule's movements in a solvent, such as water, researchers could identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a biological target. The diethyl and propargyl groups would be of particular interest in these simulations to understand their rotational freedom and preferred orientations.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways and the structures of transition states. For this compound, this could involve studying its synthesis or its metabolic degradation. For instance, the propargyl group is a known reactive moiety and could be a site for metabolic transformation. Computational studies could elucidate the mechanism of such reactions, calculating the activation energies and reaction rates, which would be valuable for predicting the compound's stability and potential metabolites.

Ligand-Target Interaction Modeling for Binding Site Analysis and Structural Insights

If this compound were identified as a ligand for a specific biological target, such as a receptor or enzyme, molecular docking and more advanced modeling techniques would be employed to study their interaction. Docking simulations would predict the preferred binding pose of the molecule within the target's active site. Subsequent MD simulations of the ligand-protein complex would then be used to assess the stability of this binding mode and to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that contribute to binding affinity.

Table 2: Illustrative Ligand-Target Interaction Analysis

| Interaction Type | Potential Interacting Residues in a Hypothetical Binding Site | Significance |

| Hydrogen Bonding | [e.g., Asp, Ser, Tyr] | The morpholine (B109124) oxygen and nitrogen atoms could act as hydrogen bond acceptors. |

| Hydrophobic Interactions | [e.g., Leu, Val, Ile] | The diethyl groups would likely engage in hydrophobic interactions. |

| Pi-Alkyne Interactions | [e.g., Phe, Trp, Tyr] | The propargyl group's triple bond could interact with aromatic residues. |

Note: This table is illustrative and based on general principles of molecular interactions, as no specific target has been identified for this compound in the available literature.

Applications in Chemical Research: Catalysis, Advanced Materials, and Chemical Probes

Role as Ligands in Transition Metal Catalysis and Coordination Chemistry

The design of ligands is central to the development of transition metal catalysts, as the ligand sphere dictates the catalyst's activity, selectivity, and stability. nih.gov Compounds such as 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine possess key structural features that make them effective ligands in coordination chemistry. The nitrogen atom of the morpholine (B109124) ring acts as a Lewis base, capable of donating its lone pair of electrons to form a coordinate bond with a transition metal center. The presence of two ethyl groups at the 2- and 6-positions of the morpholine ring provides significant steric bulk around the nitrogen atom. This steric hindrance can be advantageous in catalysis by:

Promoting specific coordination geometries: The bulkiness of the ligand can limit the number of ligands that bind to a metal, preventing catalyst deactivation through oversaturation.

Influencing substrate selectivity: The steric environment created by the ligand can control how a substrate approaches the metal's active site, leading to enhanced regioselectivity or stereoselectivity in the catalytic transformation.

Stabilizing low-coordinate metal centers: The bulky groups can protect reactive metal centers from unwanted side reactions.

Furthermore, the propargyl group, with its carbon-carbon triple bond, can also participate in metal coordination. The π-system of the alkyne can interact with the d-orbitals of transition metals, leading to η²-coordination. researchgate.net This dual-coordination potential—through both the nitrogen atom and the alkyne—allows the molecule to act as a bidentate or bridging ligand, potentially forming stable chelate complexes that enhance catalytic performance. The development of new supporting ligands with unique electronic and steric properties is a critical challenge in expanding the capabilities of transition metal catalysts. nih.gov

Development of Catalytic Systems Incorporating Morpholine-Alkyne Structures

The integration of ligands like this compound is a key strategy in the design of advanced catalytic systems. doi.orgresearchgate.net A catalytic system comprises not just the catalyst itself but also solvents, additives, and reaction conditions, all of which work in concert to achieve a desired chemical transformation. chemrxiv.org Morpholine derivatives are widely used in organic synthesis and have found applications as catalysts and auxiliaries. researchgate.net

The morpholine-alkyne scaffold offers several advantages in the development of both homogeneous and heterogeneous catalysts:

Homogeneous Catalysis: In solution-phase catalysis, the solubility and coordination properties of the ligand are paramount. The morpholine ring generally imparts good solubility in common organic solvents. By modifying the substituents on the morpholine ring (e.g., the diethyl groups), researchers can fine-tune the electronic and steric properties of the resulting metal complex to optimize its catalytic efficiency for a specific reaction, such as asymmetric hydrosilylation of ketones or C-H activation. nih.govdoi.org

Heterogeneous Catalysis: The terminal alkyne group serves as a versatile anchor for immobilizing the catalyst onto a solid support. Using reactions like the azide-alkyne "click" cycloaddition, the ligand can be covalently attached to polymers, silica, or other materials. This heterogenization facilitates catalyst recovery and recycling, a key principle of green chemistry, combining the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

The table below summarizes the features of the morpholine-alkyne structure and their implications for catalytic system development.

| Structural Feature | Property | Implication in Catalytic Systems |

| Morpholine Nitrogen | Lewis Basic, σ-donor | Primary coordination site for transition metals. nih.gov |

| 2,6-Diethyl Groups | Steric Hindrance | Influences selectivity, stabilizes the metal center, controls ligand stoichiometry. |

| Alkyne Group | π-system | Can act as a secondary coordination site (η²-binding). researchgate.net |

| Terminal Alkyne | Reactive Handle | Allows for immobilization on solid supports, creating recyclable heterogeneous catalysts. |

Precursors for Polymer Synthesis and Advanced Materials Development

The propargyl group of this compound makes it a valuable monomer or building block for the synthesis of polymers and advanced materials. The terminal alkyne is a key functional group for one of the most efficient and widely used "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govuni-muenchen.de This reaction forms a stable 1,2,3-triazole ring and is known for its high yield, specificity, and tolerance of a wide range of other functional groups. nih.gov

This reactivity allows the incorporation of the 2,6-diethylmorpholine (B3384109) unit into various macromolecular architectures:

Linear Polymers: Through step-growth polymerization, reacting a bifunctional monomer containing two azide (B81097) groups with a bifunctional di-alkyne (or vice-versa) can produce linear polymers. nih.gov If used as a monofunctional monomer, this compound can be "clicked" onto a polymer backbone that has pending azide groups, functionalizing the polymer with morpholine moieties.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules. The CuAAC reaction is a powerful tool for the convergent or divergent synthesis of dendrimers, where each click reaction adds a new layer or "generation" to the structure. The morpholine unit could be incorporated into the core, branches, or surface of a dendrimer, influencing its properties like solubility or drug-hosting capacity.

Hydrogels and Surface Coatings: The alkyne group can be used to cross-link polymer chains to form hydrogels or to functionalize surfaces. For example, a surface modified with azide groups can be readily coated with a layer of morpholine units by reacting it with this compound, altering the surface's chemical and physical properties.

The synthesis of poly(N-acryloylmorpholine) brushes via other polymerization methods like RAFT has also been demonstrated, highlighting the utility of the morpholine scaffold in creating biocompatible surfaces and smart materials. nih.gov The inclusion of the alkyne handle provides an additional route for creating complex and functional materials via click chemistry.

Design and Application of this compound as Chemical Probes

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein. nih.gov The structure of this compound is well-suited for its use as, or incorporation into, chemical probes, particularly for applications involving bioorthogonal chemistry. nih.gov

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The terminal alkyne on this compound is one of the most common functional groups used for bioorthogonal ligation. It serves as a "chemical handle" that is inert to the vast majority of biological molecules but reacts selectively with a partner functional group, most commonly an azide.

The primary bioorthogonal reactions involving alkynes are:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient "click" reaction is widely used to connect an alkyne-containing molecule to an azide-containing one. researchgate.net For example, a biomolecule (like a protein or glycan) that has been metabolically labeled with an azide-bearing sugar can be detected by reacting it with an alkyne-tagged probe molecule, which might carry a fluorescent dye or an affinity tag.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the cellular toxicity associated with the copper catalyst required for CuAAC, strained cyclooctyne (B158145) derivatives can be used. These molecules react rapidly with azides without the need for a catalyst. nih.gov

In this context, this compound can be attached to a reporter group (like a fluorophore) or an affinity tag (like biotin). The resulting probe can then be used to label, visualize, or isolate azide-modified biomolecules from complex biological samples. The small size of the alkyne handle is a key advantage, as it minimizes perturbation of the probe's biological activity before the ligation step. researchgate.net

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that uses reactive chemical probes to study the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov ABPP probes typically consist of three parts: a reactive group ("warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag for detection and enrichment. nih.govnih.gov

The alkyne handle of this compound is ideal for a two-step ABPP approach that utilizes bioorthogonal ligation. frontiersin.org This strategy overcomes the limitations of using probes with bulky reporter tags, which can suffer from poor cell permeability or altered biological activity. researchgate.netfrontiersin.org

The two-step ABPP workflow is as follows:

Labeling: A specially designed activity-based probe containing a warhead and a small, non-perturbing alkyne tag (like the propargyl group) is introduced to a complex proteome (e.g., cell lysate or live cells). The probe covalently labels the active sites of its target enzymes.

Ligation: After labeling, an azide-functionalized reporter tag (e.g., Azide-Fluorophore or Azide-Biotin) is added. A CuAAC reaction is then used to "click" the reporter tag onto the alkyne handle of the probe-enzyme conjugate.

This approach allows for the sensitive detection of active enzymes. Labeled proteins can be visualized by in-gel fluorescence scanning (if a fluorescent tag is used) or identified by mass spectrometry after enrichment on streptavidin beads (if a biotin (B1667282) tag is used). pnnl.gov The use of click chemistry has become a cornerstone of modern ABPP, enabling global profiling of enzyme activities and facilitating the discovery of new drug targets and biomarkers. nih.govfrontiersin.org

The table below outlines the components of a typical two-step activity-based probe system.

| Component | Function | Example Moiety |

| Activity-Based Probe | ||

| Warhead | Covalently binds to the enzyme active site. | Fluorophosphonate, Epoxide |

| Linker/Scaffold | Connects warhead to the chemical handle. | Can be based on the 2,6-Diethylmorpholine structure. |

| Bioorthogonal Handle | Allows for attachment of a reporter tag. | Propargyl group (terminal alkyne) |

| Reporter Tag | ||

| Bioorthogonal Handle | Reacts with the probe's handle. | Azide |

| Reporter Group | Enables detection or enrichment of the labeled protein. | Fluorophore (e.g., Rhodamine) or Affinity Tag (e.g., Biotin) |

Future Directions and Emerging Research Avenues in 2,6 Diethyl 4 Prop 2 Yn 1 Yl Morpholine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future synthetic research will likely focus on developing more efficient, sustainable, and atom-economical routes to 2,6-Diethyl-4-(prop-2-yn-1-yl)morpholine and its derivatives. While traditional N-alkylation using propargyl halides is a standard approach, next-generation methodologies are being pursued to minimize waste and enhance safety.

A primary area of focus is the advancement of multicomponent reactions, such as the A³ coupling (Aldehyde-Alkyne-Amine), which constructs propargylamines in a single step. researchgate.netdntb.gov.ua Applying this to 2,6-diethylmorpholine (B3384109), an appropriate aldehyde, and acetylene (B1199291) gas would represent a highly convergent synthesis. Research is geared towards using greener catalysts for these transformations, moving away from precious metals towards earth-abundant alternatives and developing solvent-free reaction conditions. rsc.org For instance, magnetically recoverable nanoparticles and reusable solid-supported catalysts are emerging as sustainable options that simplify product purification and reduce environmental impact. rsc.orgtandfonline.com

Another promising avenue is the direct C-H activation of N-alkylmorpholine precursors. nih.gov This strategy avoids the pre-functionalization of starting materials and offers a more direct route to introduce the propargyl moiety. Catalytic systems that can selectively activate the α-amino C-H bonds of N-alkylamines for subsequent alkynylation are at the forefront of modern organic synthesis. nih.gov

| Methodology | Key Features | Potential Catalysts | Sustainability Advantages |

|---|---|---|---|

| Solvent-Free A³ Coupling | One-pot reaction of amine, aldehyde, and alkyne. rsc.org | Cu-Ni bimetallic, Au(I), CuNPs/TiO₂. rsc.org | Reduces solvent waste, high atom economy. |

| Magnetically Recyclable Catalysis | Three-component coupling using a catalyst on a magnetic support. tandfonline.com | Silver nanoparticles on magnetic support (AgMNPs). tandfonline.com | Facile catalyst recovery and reuse for multiple cycles. tandfonline.com |

| Direct C-H Alkynylation | Direct conversion of an α-amino C-H bond into a C-alkynyl bond. nih.gov | Cooperative Lewis acids, e.g., B(C₆F₅)₃ and Cu-based complexes. nih.gov | Eliminates pre-functionalization steps, increases efficiency. |

Exploration of Unconventional Reactivity Pathways and Transformations

The propargyl group in this compound is a gateway to diverse and complex molecular structures. While classic alkyne reactions are well-documented, future research will delve into more unconventional transformations. The dual electronic nature of the propargylamine (B41283) moiety allows it to act as both a nucleophile (at the nitrogen) and an electrophile (at the alkyne), enabling a wide range of chemical behaviors. mdpi.comacs.org

Future studies will likely explore novel metal-catalyzed cyclization and isomerization reactions. For example, palladium-catalyzed cyclization of propargylamines can yield valuable nitrogen-containing heterocycles like quinolines. mdpi.com Applying these methods to this compound could generate novel fused heterocyclic systems with potential biological activity. Furthermore, the amino group can act as a leaving group in certain contexts, facilitating the synthesis of allenes, which are valuable intermediates in organic synthesis. thieme-connect.com The development of catalysts that can selectively control these reaction pathways will be a key research focus. thieme-connect.com

The use of N-propargylamines as building blocks for constructing more complex morpholine-containing structures is another burgeoning field. researchgate.netscispace.com Gold- and platinum-catalyzed reactions have been shown to convert N-propargylamino epoxides into substituted morpholines, demonstrating the potential for intramolecular transformations to build molecular complexity. researchgate.net

Integration into Complex Supramolecular and Nanoscience Systems

The terminal alkyne of this compound makes it an ideal candidate for integration into larger, functional systems through supramolecular chemistry and nanoscience. The most prominent application is its use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows the compound to be covalently linked to polymers, biomolecules, or nanomaterials functionalized with azide (B81097) groups.

Future research will focus on using this molecule as a surface modifier for nanoparticles (e.g., gold, silica, iron oxide) to impart specific properties. The diethylmorpholine moiety could enhance aqueous dispersibility and biocompatibility, making these functionalized nanoparticles suitable for applications in bioimaging or drug delivery. In supramolecular chemistry, the molecule could be incorporated as a building block in the synthesis of complex host-guest systems, rotaxanes, or catenanes, where the morpholine (B109124) unit can participate in non-covalent interactions and influence molecular recognition events. nih.gov

Advanced Computational Studies for Predictive Chemical Design and Discovery

Computational chemistry is set to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) calculations can be employed to predict its reactivity, elucidate reaction mechanisms for its transformations, and guide the development of new synthetic protocols. researchgate.net

Molecular docking and molecular dynamics (MD) simulations represent another critical area. These computational tools can predict how the molecule might interact with biological targets such as proteins and enzymes. mdpi.comresearchgate.net Given that the morpholine scaffold is prevalent in many bioactive compounds, computational screening can identify potential therapeutic targets for derivatives of this molecule, thereby guiding experimental efforts in drug discovery. nih.gov Structure-activity relationship (SAR) studies, informed by computational analysis, can reveal how modifications to the diethylmorpholine or propargyl fragments affect binding affinity and selectivity. mdpi.com

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Mechanistic studies of novel reactions. researchgate.net | Transition state energies, reaction pathways, catalyst optimization. |

| Molecular Docking | Virtual screening against biological targets. mdpi.comnih.gov | Binding affinities, interaction patterns, potential protein targets. |

| Molecular Dynamics (MD) | Analysis of ligand-protein complex stability. researchgate.net | Conformational stability, dynamic behavior in physiological environments. |

Synergistic Applications Across Diverse Chemical Disciplines

The true potential of this compound lies in the synergy between its constituent parts, enabling applications that span multiple chemical disciplines. The combination of a biologically relevant morpholine scaffold with a synthetically versatile alkyne handle creates a powerful tool for chemical biology and materials science.

In medicinal chemistry, the molecule can serve as a versatile scaffold for creating libraries of compounds for high-throughput screening. The propargyl group allows for easy diversification via click chemistry to attach various functionalities, while the morpholine core provides a favorable pharmacokinetic foundation. nih.gov This approach could accelerate the discovery of new therapeutic agents.

In materials science, its derivatives could be incorporated into polymers or solid supports to create functional materials. For example, polymerization through the alkyne group could lead to novel polymers with morpholine side-chains, potentially useful as specialized coatings or separation media. The ability to attach this molecule to surfaces via click chemistry also opens doors for creating chemically modified sensors or catalytic surfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.